molecular formula C11H18Cl2N2O2S B2772396 Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride CAS No. 2094677-25-3

Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride

Cat. No.: B2772396
CAS No.: 2094677-25-3
M. Wt: 313.24
InChI Key: JRGUPMMBEIVFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride, typically involves multi-step reactions. One common method involves the pseudo six-component synthesis, where benzaldehydes, malononitrile, and ammonium acetate are used to obtain piperidine diastereomers with aromatic substituents . The reaction conditions often include the use of nanocatalysts such as cobalt, ruthenium, and nickel for hydrogenation .

Industrial Production Methods

Industrial production of piperidine derivatives often involves the use of high-yield and stereoselective reactions. The process may include the hydrogenation of pyridine derivatives using nanocatalysts and the functionalization of unsaturated intermediates in one-pot reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form piperidinones.

    Reduction: Hydrogenation reactions can reduce the compound to form different piperidine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenation, boron reagents for Suzuki–Miyaura coupling, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its pharmacological applications, particularly in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety plays a crucial role in its biological activity, allowing it to bind to various receptors and enzymes. This binding can lead to the modulation of biological processes, such as inhibition of cancer cell proliferation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

    Piperine: Found in plants of the Piperaceae family, known for its antioxidant and anticancer properties.

    Evodiamine: Exhibits antiproliferative and antimetastatic effects on cancer cells.

    Matrine: Known for its anticancer and anti-inflammatory activities.

    Berberine: Exhibits antimicrobial and anticancer properties.

    Tetrandine: Known for its antiproliferative effects on cancer cells.

Uniqueness

Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride is unique due to its specific structure, which includes a thiazole ring and a piperidine moiety. This combination allows it to exhibit a wide range of biological activities and makes it a valuable compound in scientific research and pharmaceutical applications .

Properties

IUPAC Name

methyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.2ClH/c1-15-11(14)9-7-13-10(16-9)6-8-2-4-12-5-3-8;;/h7-8,12H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGUPMMBEIVFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)CC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.